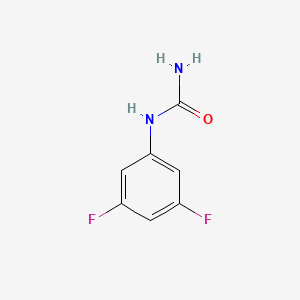
1-(3,5-Difluorophenyl)urea
Übersicht
Beschreibung
“1-(3,5-Difluorophenyl)urea” is an organic compound with the molecular formula C7H6F2N2O . It is a derivative of urea, which is a compound containing two amine (-NH2) groups joined by a carbonyl (C=O) functional group .
Synthesis Analysis
A similar compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, was synthesized from 2-nitroaniline, 3,5-difluoroaniline, and triphosgene in two sequential steps with a yield of 92% . The product was crystallized by slow evaporation using a solvent system of tetrahydrofuran (THF) and ethyl acetate .Molecular Structure Analysis
The structure of the compound was determined by X-ray single-crystal structure determination . Density functional theory calculations were applied using the DFT/B3LYP method with the 6-311G(d,p) basis set level .Chemical Reactions Analysis
The synthesis of unsymmetrical diphenylurea derivatives is an important issue due to their superior biological applications and chemical treatments including usage as intermediate, linker in complex synthesis, and also protection of amino groups .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1-(3,5-Difluorophenyl)urea and its derivatives have shown promising anticancer activity . For instance, Regorafenib, a diphenylurea derivative drug, is a multikinase inhibitor used in the treatment of colorectal, hepatocellular, and gastrointestinal stromal cancers .
Antimalarial Properties
These compounds have also been found to exhibit antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs.
Anti-Alzheimer’s Disease
Research has shown that 1-(3,5-Difluorophenyl)urea and its derivatives can be used in the treatment of Alzheimer’s disease . This opens up new avenues for the development of drugs for neurodegenerative diseases.
Antiviral Activity
1-(3,5-Difluorophenyl)urea derivatives have potential antiviral properties . They could be used in the development of new antiviral drugs.
Anti-Tuberculosis
1-(3,5-Difluorophenyl)urea and its derivatives have shown anti-tuberculosis activity . This could lead to the development of new treatments for tuberculosis.
Antidepressant Properties
These compounds have also been found to have antidepressant properties . This could lead to the development of new treatments for depression.
Agrochemical Applications
1,3-diphenylureas, a class of compounds that includes 1-(3,5-Difluorophenyl)urea, have been reported to act like auxins and cytokinins, which are important plant growth regulators . This suggests potential applications in agriculture.
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUOCJXSRNBPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)urea | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

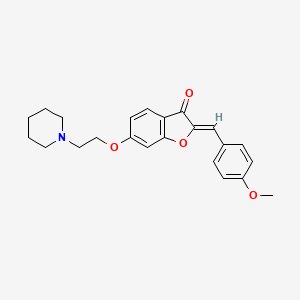


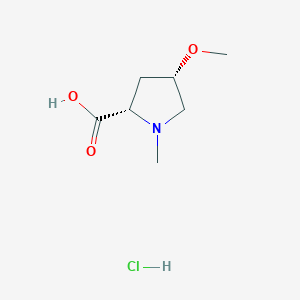
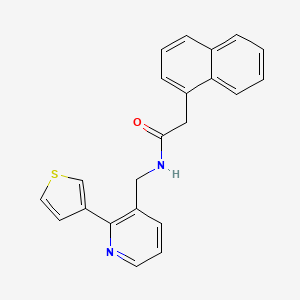


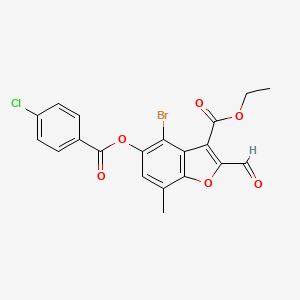
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)
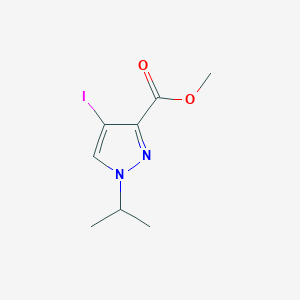
![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2438230.png)